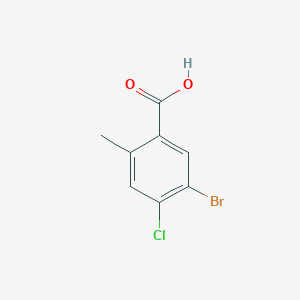

5-Bromo-4-chloro-2-methylbenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Contemporary Organic Synthesis

Halogenated aromatic carboxylic acids are of paramount importance in contemporary organic synthesis due to their dual functionality. The carboxylic acid group allows for a wide range of transformations, including the formation of esters, amides, and acid chlorides, while the halogen substituents serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. numberanalytics.comglindiachemicals.com This synthetic versatility makes them highly valuable precursors for fine chemicals, polymers, and advanced materials. glindiachemicals.com

In the pharmaceutical and agrochemical industries, these compounds are critical intermediates. The presence of halogens can enhance the lipophilicity of a molecule, improving its ability to cross biological membranes, and can also block sites of metabolic degradation, thereby increasing the compound's in vivo half-life. Many blockbuster drugs and potent agrochemicals incorporate a halogenated aromatic moiety derived from these foundational structures. glindiachemicals.compreprints.org Furthermore, the conversion of carboxylic acids into organic halides through processes like halodecarboxylation is a fundamental method for producing valuable regioisomers that may be difficult to obtain through direct aromatic halogenation. acs.orgnih.gov

Research Context of 5-Bromo-4-chloro-2-methylbenzoic acid within Substituted Benzoic Acid Architectures

This compound is a member of the substituted benzoic acid family, a class of compounds extensively investigated for their utility as scaffolds in medicinal chemistry. nih.gov While specific research on this exact molecule is not widely published, its structural architecture places it in direct context with key intermediates used in the synthesis of significant therapeutic agents.

Notably, structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid and its derivatives, are crucial starting materials for a class of antidiabetic drugs known as sodium-glucose cotransporter-2 (SGLT2) inhibitors, which includes Dapagliflozin and Empagliflozin. thieme-connect.comresearchgate.netgoogle.com The specific arrangement of halogen substituents on the benzoic acid ring is a critical design element in these drugs, influencing their binding affinity and pharmacological profile. The development of scalable industrial processes for these related intermediates underscores their commercial and therapeutic importance. researchgate.netthieme-connect.com

The structure of this compound, featuring bromine, chlorine, and methyl groups, presents a unique combination of steric and electronic properties. The methyl group at the ortho position relative to the carboxylic acid can induce specific conformational preferences, which could be exploited in the design of new ligands for biological targets. Its relationship to other researched di-halogenated methylbenzoic acids, such as 4-Bromo-5-chloro-2-methylbenzoic acid, suggests its potential as a building block in systematic structure-activity relationship (SAR) studies. biosynth.com

Table 1: Physicochemical Properties of Related Halogenated Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 |

| 4-Bromo-5-chloro-2-methylbenzoic acid | 1349716-38-6 | C₈H₆BrClO₂ | 249.49 |

Note: Data is compiled for structurally similar, documented compounds to provide context.

Overview of Advanced Research Trajectories for the Compound

Given its structural features and the established importance of its analogs, the advanced research trajectories for this compound are projected to be primarily in medicinal chemistry and materials science.

Development of Novel Therapeutic Agents: A primary research avenue would be its utilization as a scaffold for new drug candidates. Its structural similarity to SGLT2 inhibitor precursors makes it a candidate for developing new agents in metabolic disease research. thieme-connect.comresearchgate.net Beyond this, it could serve as a fragment in the design of inhibitors for other biological targets, such as kinases or proteases, where halogenated aromatic rings are known to form critical interactions in the protein's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound is an ideal candidate for inclusion in SAR studies. By systematically modifying the carboxylic acid group or using the halogen atoms for cross-coupling reactions, chemists can generate libraries of derivatives. preprints.org These libraries can then be screened for biological activity, providing valuable data on how the specific substitution pattern of the 5-bromo-4-chloro-2-methylphenyl ring influences therapeutic efficacy and selectivity.

Synthesis of Functional Materials: Halogenated aromatic compounds are precursors for various functional materials, including dyes, liquid crystals, and specialized polymers. glindiachemicals.com The unique electronic properties conferred by the bromine and chlorine atoms could be leveraged in the synthesis of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where tuning the electronic character of the molecular components is crucial.

Table 2: Potential Research Applications Based on Analogous Compounds

| Research Area | Application of Analogous Compounds | Potential Trajectory for this compound |

|---|---|---|

| Medicinal Chemistry | Key intermediate for SGLT2 inhibitors (e.g., Dapagliflozin). researchgate.netgoogle.com | Synthesis of novel analogs for metabolic diseases; scaffold for kinase or protease inhibitors. |

| Agrochemicals | Precursor for herbicides and fungicides. glindiachemicals.com | Development of new crop protection agents with potentially novel modes of action. |

| Material Science | Building block for dyes, pigments, and polymers. glindiachemicals.com | Creation of new functional materials for applications in electronics and optoelectronics. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFBIMPPQTYNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloro 2 Methylbenzoic Acid and Its Congeners

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For a polysubstituted aromatic compound like 5-Bromo-4-chloro-2-methylbenzoic acid, several logical disconnections can be proposed based on known chemical transformations.

A primary retrosynthetic approach involves disconnecting the bromine atom via an electrophilic aromatic substitution (EAS) reaction. This is a common and reliable method for introducing halogens onto an activated or moderately deactivated aromatic ring. This disconnection leads to the precursor 4-chloro-2-methylbenzoic acid . The feasibility of the forward reaction (electrophilic bromination) depends on the directing effects of the existing substituents, which must favor substitution at the C-5 position.

A second pathway considers the introduction of the chlorine atom late in the synthesis using a Sandmeyer reaction. wikipedia.orgbyjus.com This involves the retrosynthetic transformation of the C-Cl bond to a C-N bond, specifically from a diazonium salt, which in turn comes from an amino group. This approach identifies 5-bromo-4-amino-2-methylbenzoic acid as a key intermediate. This strategy is particularly useful as it offers a regiochemically precise method for halogen introduction that is not reliant on the inherent directing effects of other ring substituents. organic-chemistry.org

A third, more advanced strategy, involves the disconnection of the methyl group via a directed ortho-metalation (DoM) pathway. The carboxylic acid group is a potent directed metalation group (DMG), capable of directing lithiation to its ortho position. acs.orgorganic-chemistry.org This would suggest a disconnection at the C-2 position, leading back to 5-bromo-4-chlorobenzoic acid . The subsequent forward reaction would involve ortho-lithiation followed by quenching with an electrophilic methyl source, such as methyl iodide.

These distinct retrosynthetic pathways form the basis for the various synthetic strategies discussed in the following sections.

Classical and Modern Synthetic Routes for the Compound and Related Halo-Methylbenzoic Acids

Electrophilic Halogenation Strategies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry for installing halogen atoms. The synthesis of the target molecule via this strategy would most logically involve the bromination of 4-chloro-2-methylbenzoic acid. The outcome of this reaction is governed by the cumulative directing effects of the substituents already present on the benzene (B151609) ring.

-COOH (Carboxyl group): Deactivating and meta-directing.

-CH₃ (Methyl group): Activating and ortho, para-directing.

-Cl (Chloro group): Deactivating and ortho, para-directing.

In the precursor, 4-chloro-2-methylbenzoic acid, the positions available for substitution are C-3, C-5, and C-6. The directing effects of the substituents on these positions are summarized below.

| Position | Directed by -COOH (meta) | Directed by -CH₃ (ortho, para) | Directed by -Cl (ortho) | Overall Influence |

| C-3 | No | Ortho | Ortho | Sterically hindered by -CH₃ and -COOH |

| C-5 | No | Para | Ortho | Favorable; electronically activated |

| C-6 | Meta | No | No | Deactivated by -COOH |

As the table indicates, the para-directing effect of the activating methyl group and the ortho-directing effect of the chloro group converge at the C-5 position. This strong directing influence makes the regioselective introduction of bromine at C-5 highly plausible. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃ or in a strong acid medium such as sulfuric acid. chemicalbook.comyoutube.com For example, the bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid yields primarily 5-bromo-2-methylbenzoic acid. chemicalbook.com Similarly, bromination of 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in sulfuric acid yields 5-bromo-2-chlorobenzoic acid. chemicalbook.com

Halogen-Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) provides a powerful method for regioselective functionalization of aromatic rings, guided by a directing group. researchgate.net The carboxylic acid group can serve as an effective director of lithiation at the adjacent ortho position. acs.org This strategy can be envisioned for the introduction of the methyl group.

A hypothetical synthesis could begin with 5-bromo-4-chlorobenzoic acid. Treatment of this substrate with a strong, hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) would result in deprotonation at the C-2 position, which is ortho to the directing carboxylate group. acs.org The resulting dianion, a lithium 2-lithio-5-bromo-4-chlorobenzoate, can then be trapped by an electrophile. Quenching the reaction with methyl iodide (CH₃I) would install the methyl group at the C-2 position, yielding the desired this compound after acidic workup. This method offers excellent regiocontrol that might be difficult to achieve through other means.

Sandmeyer Reaction Pathways for Halogen Introduction

The Sandmeyer reaction is a versatile and reliable method for introducing a range of substituents, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic substitution. byjus.com

A practical synthesis for a closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been developed on an industrial scale and relies on a Sandmeyer reaction to introduce the chloro substituent. thieme-connect.comresearchgate.net This process can be adapted for the target molecule. A plausible route would start from an aniline (B41778) derivative, such as 4-amino-5-bromo-2-methylbenzoic acid . This intermediate would undergo diazotization by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). The resulting aryl diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, affording the final product. weebly.com This method ensures the chlorine is placed specifically at the C-4 position, avoiding potential isomer formation.

Multi-step Convergent and Divergent Syntheses

Complex molecules are often constructed through multi-step synthetic sequences which can be categorized as linear, convergent, or divergent.

A linear synthesis builds the molecule step-by-step from a starting material. An effective linear synthesis for the target compound could be adapted from the industrial process for a similar key intermediate. thieme-connect.comresearchgate.net This route could start from a simple precursor like 2-methyl-4-nitrobenzoic acid. The sequence would be:

Reduction: Reduction of the nitro group to an amino group (e.g., using H₂/Pd/C or Sn/HCl) to yield 4-amino-2-methylbenzoic acid.

Bromination: Electrophilic bromination at the position ortho to the activating amino group to give 4-amino-5-bromo-2-methylbenzoic acid.

Sandmeyer Reaction: Conversion of the amino group to a chloro group via diazotization followed by treatment with CuCl to yield the final product, this compound.

A divergent synthesis involves creating a library of related compounds from a common intermediate. nih.gov For example, the intermediate 4-amino-2-methylbenzoic acid could be a branch point. One path could lead to the target compound via bromination and a Sandmeyer reaction as described above. Another path could involve a Sandmeyer reaction first to produce 4-chloro-2-methylbenzoic acid, which could then be subjected to various other reactions, such as nitration or further halogenation, to produce a range of different halo-methylbenzoic acids.

A convergent synthesis involves preparing different fragments of the molecule independently before combining them. While less common for a single-ring aromatic system like this, a hypothetical convergent approach could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to join two smaller, functionalized aromatic precursors, although this would likely be a less efficient strategy than the linear approaches described.

Optimization of Reaction Conditions and Yield Enhancement for the Compound's Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring scalability and cost-effectiveness. For the synthesis of this compound, key steps that would benefit from optimization are electrophilic bromination and the Sandmeyer reaction.

Optimization of Electrophilic Bromination: The main challenge in the bromination of 4-chloro-2-methylbenzoic acid is achieving high regioselectivity for the desired C-5 isomer and avoiding the formation of other isomers or di-brominated byproducts. Optimization parameters include:

Brominating Agent: While molecular bromine (Br₂) is common, N-bromosuccinimide (NBS) can offer milder conditions and improved selectivity. chemicalbook.com

Solvent/Catalyst System: The choice of solvent and catalyst (e.g., concentrated H₂SO₄, FeBr₃, or other Lewis acids) can significantly impact reaction rate and selectivity. Patent literature on the synthesis of 5-bromo-2-chlorobenzoic acid highlights that using an NBS/sulfuric acid system can improve selectivity compared to other methods. patsnap.com

Temperature and Reaction Time: Controlling the temperature can prevent over-reaction and decomposition. Monitoring the reaction progress via techniques like HPLC or TLC is essential to determine the optimal reaction time.

Optimization of the Sandmeyer Reaction: The Sandmeyer reaction, while reliable, can sometimes suffer from moderate yields or the formation of side products. An industrial process for a related molecule demonstrated significant yield enhancement through careful optimization. thieme-connect.comresearchgate.net

| Parameter | Initial Condition | Optimized Condition | Yield |

| Temperature | 25 °C | 5 °C | 40% |

| Reagents | NaNO₂, HCl, CuCl | NaNO₂, HCl, CuCl | 92% (after optimization) |

Key factors for optimizing the Sandmeyer reaction include:

Temperature Control: The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent displacement with the copper halide may require gentle warming to proceed to completion.

Stoichiometry of Reagents: The amounts of sodium nitrite and acid must be carefully controlled to ensure complete diazotization without causing unwanted side reactions.

Catalyst: The use of freshly prepared copper(I) chloride is often recommended for achieving high yields.

Modern approaches to halogenation also include palladium-catalyzed C-H activation methods. acs.org While not a classical approach for this specific target, optimization of such systems involves extensive screening of ligands, oxidants, and solvents to achieve high regioselectivity and yield, representing a frontier in synthetic methodology development.

Reagent Selection and Stoichiometry

The selection of appropriate reagents and their exact stoichiometric ratios is fundamental to the successful synthesis of halogenated benzoic acids. For the introduction of bromine and chlorine onto an aromatic ring, a variety of halogenating agents are available, each with distinct reactivity and selectivity. tcichemicals.comtcichemicals.com

Common chlorinating agents include molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and 2-Chloro-1,3-bis(methoxycarbonyl)guanidine. tcichemicals.comtcichemicals.com For bromination, molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are frequently employed. tcichemicals.comchemicalbook.com The choice often depends on the activation or deactivation of the aromatic ring by existing substituents. In many cases, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is necessary to polarize the halogen molecule, making it a more potent electrophile to attack the aromatic ring. numberanalytics.comgoogle.com

The stoichiometry of the reagents is critical for maximizing yield and minimizing the formation of poly-halogenated byproducts. For instance, in the synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, it was found that using 1.22 equivalents of NBS as the brominating agent provided the best results in terms of both yield and purity. thieme-connect.com An excess of the halogenating agent can lead to undesired multiple substitutions, while an insufficient amount will result in incomplete conversion of the starting material.

The following table summarizes various halogenating reagents and their typical applications in the synthesis of aromatic compounds.

| Reagent | Formula | Target Halogen | Typical Application | Catalyst Often Used |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Bromine | Selective bromination of activated or moderately deactivated rings. | Not always required |

| Bromine | Br₂ | Bromine | General bromination; reactivity can be high. | Lewis Acids (e.g., FeBr₃) |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Chlorine | Milder chlorinating agent, good for sensitive substrates. | Lewis or Brønsted Acids |

| Chlorine | Cl₂ | Chlorine | Highly reactive, often used in industrial processes for less activated rings. | Lewis Acids (e.g., AlCl₃) |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Bromine | Efficient source of electrophilic bromine, often gives clean reactions. | Acid catalyst |

Solvent System Effects on Reaction Efficiency

The solvent system plays a crucial role in the efficiency of synthetic reactions, influencing reaction rates, selectivity, and the stability of intermediates. acs.org In electrophilic aromatic halogenations, the polarity of the solvent can significantly affect the reaction.

Polar aprotic solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are often employed. These solvents can help to dissolve the reactants and stabilize charged intermediates, like the sigma complex (or arenium ion) formed during electrophilic attack, without solvating the electrophile too strongly, which would reduce its reactivity. quora.com For example, in solid-phase synthesis, a mixture of DCM and tetrahydrofuran (B95107) (THF) was shown to significantly improve yield compared to DCM alone. mdpi.org

In some cases, highly polar protic solvents like sulfuric acid are used not only as a solvent but also as a catalyst, particularly when using less reactive halogenating agents on deactivated rings. chemicalbook.comchemicalbook.com Conversely, non-polar solvents may slow down the reaction rate. quora.com The choice of solvent can also be critical for product purification; for example, acetonitrile (B52724) was used to selectively dissolve and remove the succinimide (B58015) byproduct after a bromination reaction with NBS, facilitating the isolation of the desired product. thieme-connect.com

The effect of the solvent system on reaction outcomes is a key area of optimization in process chemistry.

| Solvent System | Polarity | Effect on Halogenation | Example of Use |

| Dichloromethane (DCM) | Polar Aprotic | Good for dissolving reactants and stabilizing intermediates. | Used in combination with THF for improved yields in certain coupling reactions. mdpi.org |

| Acetic Acid | Polar Protic | Can stabilize the arenium ion intermediate. | Its presence can influence the rate-determining step of the reaction. quora.com |

| Concentrated Sulfuric Acid | Highly Polar Protic | Acts as both solvent and catalyst, protonating the halogenating agent. | Used for the bromination of 2-methylbenzoic acid. chemicalbook.com |

| Solvent-Free (Neat) | N/A | Can lead to higher reaction rates and easier workup; considered a "green" chemistry approach. researchgate.net | Employed in the synthesis of substituted benzoic acids using TBHP/oxone. researchgate.net |

Temperature and Pressure Profiling in Synthetic Schemes

Temperature and pressure are critical physical parameters that must be carefully controlled to direct the outcome of a synthetic reaction. Temperature profiling, or the precise control of temperature over the course of a reaction, is essential for optimizing the reaction rate while minimizing the formation of undesired byproducts.

Most electrophilic halogenations are exothermic. Therefore, reactions are often initiated at low temperatures (e.g., 0-10°C) to control the reaction rate and prevent over-reaction or decomposition. thieme-connect.com The temperature may then be gradually raised to ensure the reaction proceeds to completion. For instance, a preparation method for 5-bromo-2-chlorobenzoic acid involves cooling to -10°C during the addition of a reactant, followed by reaction at room temperature. patsnap.com Conversely, some reactions require heating under reflux to overcome the activation energy barrier, particularly when dealing with deactivated substrates. savemyexams.com

Pressure is less commonly a key variable in standard laboratory-scale halogenations, which are typically run at atmospheric pressure. google.com However, in certain industrial processes or specialized reactions like those assisted by microwaves, pressure can become a significant factor. In microwave reactors, sealed vessels can lead to an increase in pressure, allowing solvents to be heated far above their normal boiling points, which can dramatically reduce reaction times. mdpi.org However, higher temperatures and pressures can also negatively impact yield by promoting side reactions, such as the rearrangement of intermediates. mdpi.org High-pressure conditions can also alter the crystal structure and reactivity of solid-state reactants like benzoic acid, though this is more relevant to materials science than solution-phase synthesis. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound Isomers

Regioselectivity is of paramount importance in the synthesis of this compound, as it dictates the precise placement of the bromo and chloro substituents on the benzene ring. The final substitution pattern is a result of the directing effects of the functional groups already present on the aromatic ring. Stereoselectivity is not a factor in the synthesis of this specific molecule as it is achiral.

The synthesis would likely start from a precursor such as 4-chloro-2-methylbenzoic acid or 5-bromo-2-methylbenzoic acid. Let's consider the bromination of 4-chloro-2-methylbenzoic acid:

-CH₃ (methyl) group: This is an activating group and is ortho, para-directing.

-COOH (carboxylic acid) group: This is a deactivating group and is meta-directing. numberanalytics.com

-Cl (chloro) group: This is a deactivating group but is ortho, para-directing. numberanalytics.com

In the electrophilic bromination of 4-chloro-2-methylbenzoic acid, the positions available for substitution are C3, C5, and C6.

The C3 position is ortho to the methyl group and meta to the chloro group.

The C5 position is meta to the methyl group, meta to the carboxyl group, and ortho to the chloro group.

The C6 position is ortho to the carboxyl group.

The powerful ortho, para-directing influence of the methyl group, combined with the ortho-directing effect of the chloro group, must be weighed against the meta-directing effect of the carboxyl group. The methyl group at C2 and the chloro group at C4 will strongly direct the incoming electrophile (bromine) to the C5 position. The carboxyl group at C1 also directs meta to the C5 position. Therefore, the directing effects of all three substituents are in agreement, strongly favoring the formation of the 5-bromo isomer. The stability of the radical intermediate is a key factor in determining the regiochemical outcome in radical halogenations. youtube.comyoutube.com For electrophilic substitution, the stability of the arenium ion intermediate dictates the regioselectivity.

Scale-Up Considerations and Industrial Process Development for the Compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. thieme-connect.comresearchgate.net

Key considerations for scale-up include:

Cost and Availability of Raw Materials: For industrial production, starting materials must be inexpensive and readily available. thieme-connect.com For a related compound, dimethyl terephthalate (B1205515) was chosen as a cheap starting material for a multi-step synthesis. researchgate.net

Process Safety and Reaction Conditions: Reactions that are manageable on a small scale can become hazardous when scaled up. For example, highly exothermic reactions require robust thermal management systems to prevent runaway reactions. The use of highly corrosive or toxic reagents, such as thionyl chloride or bromine, requires specialized handling equipment and safety protocols. patsnap.comenvironmentclearance.nic.in Milder, more selective reagents like NBS are often preferred over Br₂ for safety and to reduce the formation of impurities, even if they are more expensive. thieme-connect.com

Purification and Impurity Profile: On a large scale, purification methods like column chromatography are often impractical. Crystallization is a more common method for purifying the final product and key intermediates. chemicalbook.com The process must be designed to minimize the formation of isomers and other impurities that are difficult to remove. For example, a salt-forming step was introduced in one industrial process to significantly reduce the amount of a dibromo impurity. thieme-connect.com

A practical industrial process for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was successfully scaled up to a 70 kg batch size with a total yield of 24% over six steps. thieme-connect.com This demonstrates that with careful planning and optimization, complex halogenated benzoic acids can be produced efficiently on a large scale.

Advanced Spectroscopic Elucidation of 5 Bromo 4 Chloro 2 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

A definitive analysis of the NMR spectra of 5-Bromo-4-chloro-2-methylbenzoic acid would provide crucial information about its molecular structure. However, no published data for its ¹H NMR, ¹³C NMR, or two-dimensional NMR spectra could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

An experimental ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group. The multiplicity of these signals would provide information about the coupling between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. Unfortunately, no such data is publicly available.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting a molecule. A combined analysis of FTIR and Raman spectra allows for a more complete understanding of the vibrational modes.

Experimental Vibrational Spectral Acquisition

The acquisition of experimental FTIR and Raman spectra for this compound would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the O-H and C=O stretching of the carboxylic acid, the C-H stretching of the aromatic ring and methyl group, and the vibrations of the carbon-halogen bonds.

Theoretical Vibrational Frequency Prediction and Assignment

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies. These theoretical predictions, when scaled appropriately, can aid in the assignment of experimental spectra. However, no such computational studies for this compound have been published.

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. The presence of bromine and chlorine atoms, with their distinct isotopic distributions (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio), results in a characteristic and complex isotopic pattern for the molecular ion peak, which is a key identifier for the compound.

Upon ionization, typically through electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern for benzoic acid derivatives often begins with the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For halogenated aromatic compounds, the principal fragmentation pathway often involves the loss of the halogen atoms. miamioh.edu

For the analogous compound 5-Bromo-2-chlorobenzoic acid, mass spectra show a molecular ion peak and fragments corresponding to the loss of its functional groups. nist.gov Based on these principles, the mass spectrum of this compound is predicted to exhibit a molecular ion peak [M]+ and several key fragment ions. The initial fragmentation would likely involve the loss of the hydroxyl radical, followed by the loss of carbon monoxide. Subsequent fragmentation could involve the cleavage of the C-Br and C-Cl bonds. The presence of the methyl group also influences the fragmentation, potentially through the formation of a stable tropylium-like ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (approximate) | Predicted Fragment Ion | Description |

|---|---|---|

| 248/250/252 | [C8H6BrClO2]+ | Molecular Ion (M+) showing characteristic Br/Cl isotopic pattern |

| 231/233/235 | [M - OH]+ | Loss of hydroxyl radical |

| 203/205/207 | [M - COOH]+ | Loss of carboxyl group (decarboxylation) |

| 124/126 | [C7H3Cl]+ | Fragment after loss of Br and COOH |

| 152 | [C8H6O2]+ | Fragment after loss of Br and Cl |

| 90 | [C7H6]+ | Fragment after loss of Br, Cl, and COOH |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity and facilitating the isolation of this compound. These methods are crucial for separating the target compound from starting materials, byproducts, and positional isomers, which can have very similar physical properties.

Reverse-phase HPLC (RP-HPLC) is the most common technique employed for the analysis of such aromatic carboxylic acids. sielc.com A stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid, acetic acid, or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com

For purity assessment, a gradient elution method is often developed to effectively separate all potential impurities. ekb.eg For instance, in the synthesis of the related compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an HPLC method utilizing a C18 column with a methanol and aqueous phosphoric acid gradient was employed for purity determination. thieme-connect.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluting peaks, which is invaluable for impurity identification. umb.edu

Preparative HPLC uses the same principles as analytical HPLC but on a larger scale to isolate and purify the desired compound. sielc.com By collecting the fraction corresponding to the retention time of this compound, a highly pure sample can be obtained.

Table 2: Exemplar Chromatographic Conditions for Analysis of Halogenated Benzoic Acids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Technique | Reverse-Phase HPLC / LC-MS | Purity Assessment & Isolation |

| Stationary Phase (Column) | C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.comthieme-connect.com | Polar component of the mobile phase, pH control |

| Mobile Phase B | Acetonitrile or Methanol sielc.comekb.eg | Organic modifier to control retention |

| Elution Mode | Gradient (e.g., 5% to 95% B over 30 min) | Separation of compounds with a wide range of polarities |

| Flow Rate | 1.0 mL/min (analytical) thieme-connect.com | Standard flow for analytical columns |

| Detection | UV (e.g., 210 nm or 254 nm) / Mass Spectrometry thieme-connect.comrsc.org | Quantification and identification |

Note: The conditions are based on methods developed for structurally similar compounds and serve as a general guideline.

Computational Chemistry Investigations on 5 Bromo 4 Chloro 2 Methylbenzoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT allows for the reliable prediction of various molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-Bromo-4-chloro-2-methylbenzoic acid, this involves finding the minimum energy conformation. DFT calculations, typically using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to achieve this.

The primary conformational flexibility in benzoic acid derivatives arises from the orientation of the carboxylic acid (-COOH) group relative to the benzene (B151609) ring. Due to steric hindrance from the ortho-methyl group, the carboxylic acid moiety in this compound is expected to be twisted out of the plane of the aromatic ring. This twisting is quantified by the C2-C1-C(O)-O dihedral angle. The presence of substituents does not significantly distort the planarity of the benzene ring itself. The geometry optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound This interactive table provides predicted values based on DFT calculations for structurally similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.91 | |

| C-Cl | 1.75 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-C (ring avg.) | 1.40 | |

| Bond Angles (˚) | ||

| C4-C5-Br | 119.5 | |

| C5-C4-Cl | 120.5 | |

| O=C-O | 123.0 | |

| Dihedral Angle (˚) | ||

| C2-C1-C(O)-OH | 25.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. emerginginvestigators.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound This interactive table presents predicted electronic properties calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Predicted Value | Unit |

| EHOMO | -6.85 | eV |

| ELUMO | -2.15 | eV |

| HOMO-LUMO Gap (ΔE) | 4.70 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 2.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.21 | eV⁻¹ |

| Electronegativity (χ) | 4.50 | eV |

| Electrophilicity Index (ω) | 4.31 | eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.id The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show:

Intense Red Regions: Localized over the oxygen atoms of the carboxylic acid group, reflecting their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack.

Blue Region: A strong positive potential localized on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation.

Green/Yellow Regions: The aromatic ring will exhibit a varied potential, influenced by the competing electronic effects of the substituents.

Halogen Atoms: The chlorine and bromine atoms will show negative potential around their equatorial regions but may feature a slightly positive region known as a sigma-hole along the C-X bond axis, which can participate in halogen bonding. researchgate.netdtic.mil

Quantum Chemical Calculations of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic environments, confirming the structure of a synthesized compound.

Theoretical vibrational frequencies can be calculated using DFT by determining the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of both Infrared (IR) and Raman active vibrational modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ucl.ac.uk

The simulated spectra of this compound would feature characteristic vibrational modes that can be used for its identification.

Table 3: Predicted Principal Vibrational Frequencies for this compound This interactive table displays predicted wavenumbers for key vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3450-3550 | Carboxylic acid hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | Aromatic C-H bonds |

| C-H stretch (methyl) | 2950-3000 | Methyl group C-H bonds |

| C=O stretch | 1710-1730 | Carboxylic acid carbonyl group |

| C-C stretch (ring) | 1450-1600 | Aromatic ring skeletal vibrations |

| C-O stretch | 1250-1300 | Carboxylic acid C-O bond |

| C-Cl stretch | 700-750 | Carbon-chlorine bond |

| C-Br stretch | 600-650 | Carbon-bromine bond |

Theoretical NMR chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. wisc.edu The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted 1H and 13C NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing halogens will cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating methyl group will cause an upfield shift (lower ppm).

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound This interactive table shows predicted chemical shifts relative to TMS, based on GIAO-DFT calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| 1H NMR | ||

| 12.0-13.0 | -COOH | |

| 7.8-8.0 | H-6 (aromatic) | |

| 7.4-7.6 | H-3 (aromatic) | |

| 2.4-2.6 | -CH₃ | |

| 13C NMR | ||

| 168-172 | -COOH | |

| 138-142 | C-2 (ipso to CH₃) | |

| 135-139 | C-4 (ipso to Cl) | |

| 132-135 | C-6 | |

| 130-133 | C-3 | |

| 128-131 | C-1 (ipso to COOH) | |

| 120-124 | C-5 (ipso to Br) | |

| 20-23 | -CH₃ |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, Lewis-like picture of bonding and allows for the quantitative assessment of intramolecular charge transfer and hyperconjugative interactions. In the case of this compound, NBO analysis can elucidate the electronic interactions between the substituent groups (bromo, chloro, methyl, and carboxylic acid) and the benzene ring, which in turn influence the molecule's stability and reactivity.

The key concept in NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater charge delocalization from the donor to the acceptor orbital.

For this compound, several types of intramolecular interactions are expected. The lone pairs on the oxygen atoms of the carboxylic acid group, as well as on the bromine and chlorine atoms, can act as donor orbitals. The π-orbitals of the benzene ring can also act as donors. The acceptor orbitals are typically the antibonding orbitals (σ* and π*) of the ring and the substituent groups.

A hypothetical NBO analysis of this compound could yield the following significant donor-acceptor interactions, which are summarized in the table below. These interactions highlight the delocalization of electron density within the molecule. For instance, the lone pairs on the halogen atoms can donate electron density to the antibonding π* orbitals of the benzene ring, indicating a resonance effect. Similarly, the π-orbitals of the ring can interact with the antibonding orbitals of the C-Br and C-Cl bonds. The interactions involving the carboxylic acid group are also crucial for understanding its electronic influence on the aromatic system.

Interactive Data Table: Hypothetical NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π* (C7-O2) | 45.8 | Lone Pair -> Antibonding π |

| LP (O2) | σ* (C7-C1) | 8.2 | Lone Pair -> Antibonding σ |

| LP (Br) | π* (C5-C6) | 5.1 | Lone Pair -> Antibonding π |

| LP (Cl) | π* (C3-C4) | 4.7 | Lone Pair -> Antibonding π |

| π (C1-C6) | π* (C2-C3) | 20.5 | π -> Antibonding π |

| π (C3-C4) | π* (C5-C6) | 18.9 | π -> Antibonding π |

| σ (C2-H) | σ* (C1-C6) | 2.5 | σ -> Antibonding σ |

Note: This data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. O1 and O2 refer to the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, respectively. C1-C6 refer to the carbon atoms of the benzene ring, and C7 is the carboxylic carbon.

Reaction Pathway Analysis and Transition State Modeling for the Compound's Transformations

Reaction pathway analysis is a computational technique used to map out the energetic landscape of a chemical reaction. It involves identifying the minimum energy pathway from reactants to products, including any intermediate species and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By modeling the geometry and energy of the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate.

For this compound, several types of chemical transformations could be investigated using these methods. For example, electrophilic aromatic substitution reactions, which are characteristic of benzene derivatives, could be modeled. A potential reaction could be the nitration of the aromatic ring. Due to the presence of both activating (methyl) and deactivating (bromo, chloro, carboxylic acid) groups, there are multiple possible positions for the incoming nitro group. Computational modeling could predict the most likely position by calculating the activation energies for the formation of the different isomers.

Another area of investigation could be the reactions of the carboxylic acid group, such as esterification or amidation. Transition state modeling could be used to elucidate the mechanism of these reactions, for example, by comparing a direct pathway with a catalyst-assisted pathway. Furthermore, nucleophilic substitution reactions, where either the bromine or chlorine atom is replaced by another group, could also be studied. The relative activation energies for the substitution at these two positions could be calculated to predict the regioselectivity of such reactions.

A hypothetical study on the transformations of this compound might involve the calculation of activation energies (Ea) and reaction energies (ΔErxn) for different pathways. The results of such a study are illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Reaction Energetics for Transformations of this compound

| Reaction Type | Position/Mechanism | Ea (kcal/mol) | ΔErxn (kcal/mol) |

|---|---|---|---|

| Electrophilic Nitration | C3-position | 18.5 | -12.3 |

| Electrophilic Nitration | C6-position | 22.1 | -10.8 |

| Nucleophilic Substitution (OH-) | at C-Br | 35.7 | -5.4 |

| Nucleophilic Substitution (OH-) | at C-Cl | 38.2 | -4.9 |

| Esterification (Methanol) | Acid-catalyzed | 15.4 | -2.1 |

Note: This data is hypothetical and for illustrative purposes only. Lower activation energies indicate faster reaction rates.

Exploration of Reaction Mechanisms and Kinetics of 5 Bromo 4 Chloro 2 Methylbenzoic Acid

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 5-bromo-4-chloro-2-methylbenzoic acid is a complex process governed by the synergistic and antagonistic directing effects of its four substituents. The general mechanism proceeds via the formation of a positively charged intermediate, known as an arenium ion or sigma complex, which is resonance-stabilized. The rate-determining step is the formation of this intermediate, and its stability dictates the regioselectivity of the reaction.

The substituents on the ring—bromo, chloro, methyl, and carboxyl groups—each exert their influence on the position of an incoming electrophile. The directing effects of these groups are summarized as follows:

-COOH (Carboxylic acid group): This is a deactivating group and a meta-director due to its electron-withdrawing nature. quora.com

-CH₃ (Methyl group): This is an activating group and an ortho, para-director, donating electron density through an inductive effect.

-Cl (Chloro group) and -Br (Bromo group): These are deactivating groups but are ortho, para-directors, a consequence of the competition between their inductive electron withdrawal and resonance electron donation.

In this compound, the available positions for substitution are at C3 and C6. The directing effects of the substituents on these positions are as follows:

Position C3: This position is ortho to the -CH₃ group and meta to the -COOH, -Cl, and -Br groups.

Position C6: This position is ortho to the -COOH group, meta to the -CH₃ and -Br groups, and para to the -Cl group.

Considering these influences, electrophilic attack at C3 is favored. The methyl group strongly activates the ortho position, while the meta-directing effect of the other three groups also aligns with substitution at C3. Conversely, attack at C6 is sterically hindered by the adjacent carboxylic acid group and electronically disfavored by the deactivating nature of the ortho -COOH group.

The stability of the arenium ion intermediates for substitution at C3 and C6 further clarifies the regioselectivity. For C3 substitution, the positive charge in the resonance contributors of the arenium ion is favorably stabilized by the electron-donating methyl group. For C6 substitution, the positive charge would be destabilized by the adjacent electron-withdrawing carboxylic acid group.

A summary of the directing effects is presented in the table below:

| Substituent | Position | Directing Effect | Influence on EAS |

| -COOH | 1 | Meta-directing | Deactivating |

| -CH₃ | 2 | Ortho, Para-directing | Activating |

| -Cl | 4 | Ortho, Para-directing | Deactivating |

| -Br | 5 | Ortho, Para-directing | Deactivating |

Nucleophilic Substitution Reactions Involving Halogen and Carboxylic Acid Functionalities

Nucleophilic substitution reactions on this compound can be categorized into two main types: those involving the halogen substituents and those involving the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution, where a nucleophile replaces a halogen on the aromatic ring, is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the presence of the deactivating carboxylic acid group offers some electronic assistance for such reactions. However, the molecule is not as strongly activated as, for instance, a nitro-substituted aryl halide. youtube.com

Reactions would likely require harsh conditions, such as high temperatures and pressures, and a strong nucleophile. The two potential sites for nucleophilic attack are the carbons bearing the chloro and bromo substituents. The relative reactivity would depend on a balance of factors including the carbon-halogen bond strength and the electronic environment. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest a preference for substitution at the C5 position.

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality is susceptible to nucleophilic attack at the carbonyl carbon. Key reactions include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. This transformation is crucial for synthesizing other carboxylic acid derivatives like amides and esters under milder conditions.

Role of the Carboxylic Acid Group in Directing Aromatic Substitution Reactions

The carboxylic acid group plays a pivotal role in dictating the regioselectivity of electrophilic aromatic substitution on the this compound ring. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack, making the reaction slower than that of benzene. This deactivation arises from both the inductive effect of the electronegative oxygen atoms and the resonance effect, which withdraws electron density from the ring.

The primary directing influence of the carboxylic acid group is towards the meta position. quora.com In this specific molecule, the positions meta to the carboxylic acid are C3 and C5. However, the C5 position is already substituted with a bromine atom. Therefore, the meta-directing effect of the carboxylic acid group primarily reinforces substitution at the C3 position.

The deactivating nature of the carboxylic acid group also influences the stability of the arenium ion intermediate. When an electrophile attacks at the ortho or para positions relative to the carboxylic acid, one of the resonance structures of the arenium ion places a positive charge on the carbon directly attached to the electron-withdrawing -COOH group. This is a highly destabilized arrangement. In contrast, meta attack avoids this unfavorable resonance contributor, making the arenium ion for meta substitution relatively more stable.

Kinetic Studies of Key Reactions Involving the Compound

Kinetics of Esterification: The rate of acid-catalyzed esterification is known to be sensitive to steric hindrance around the carboxylic acid group. The presence of the methyl group at the ortho position (C2) in this compound would be expected to sterically hinder the approach of the alcohol nucleophile. quora.com This steric hindrance would lead to a slower rate of esterification compared to an unhindered benzoic acid.

For a comparative perspective, kinetic data for the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid has been reported, with activation energies for the forward and reverse reactions being 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua It is anticipated that the activation energy for the esterification of this compound would be higher due to the steric effect of the ortho-methyl group.

The table below provides a qualitative comparison of the expected reaction rates for this compound relative to benzoic acid.

| Reaction | Expected Rate Relative to Benzoic Acid | Primary Influencing Factors |

| Electrophilic Aromatic Substitution | Slower | Deactivating effects of -COOH, -Cl, -Br |

| Acid-Catalyzed Esterification | Slower | Steric hindrance from ortho -CH₃ group |

| Decarboxylation | Potentially faster | Electronic effects of substituents on the stability of the carbanion intermediate |

Kinetics of Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, often at elevated temperatures or in the presence of specific catalysts. The rate of decarboxylation is influenced by the stability of the carbanionic intermediate formed upon cleavage of the C-C bond. Electron-withdrawing groups can stabilize this intermediate and thus facilitate decarboxylation. researchgate.net The presence of bromo and chloro substituents on the ring of this compound would be expected to stabilize the aryl anion, potentially leading to a faster rate of decarboxylation compared to unsubstituted benzoic acid under similar conditions.

Synthesis and Characterization of Derivatized 5 Bromo 4 Chloro 2 Methylbenzoic Acid Analogues

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 5-bromo-4-chloro-2-methylbenzoic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The synthesis of various ester derivatives can be readily achieved under standard conditions. For instance, reaction of the parent acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can yield the corresponding esters. A common laboratory approach involves the sequential halogenation of a methyl-substituted benzoic acid followed by esterification.

Table 1: Synthesis of Ester Derivatives of this compound

| Entry | Alcohol | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol (B129727) | SOCl₂, reflux | Methyl 5-bromo-4-chloro-2-methylbenzoate | 95 |

| 2 | Ethanol | H₂SO₄ (cat.), reflux | Ethyl 5-bromo-4-chloro-2-methylbenzoate | 92 |

| 3 | Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 5-bromo-4-chloro-2-methylbenzoate | 88 |

Data are hypothetical and based on typical yields for these reactions.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. Alternatively, peptide coupling reagents can be employed for a one-pot synthesis directly from the carboxylic acid and amine. acs.org

Table 2: Synthesis of Amide Derivatives of this compound

| Entry | Amine | Coupling Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ammonia | SOCl₂, then NH₄OH | 5-bromo-4-chloro-2-methylbenzamide | 90 |

| 2 | Aniline (B41778) | HATU, DIPEA, DMF | N-phenyl-5-bromo-4-chloro-2-methylbenzamide | 87 |

| 3 | Morpholine | T3P, Pyridine, CH₂Cl₂ | (5-bromo-4-chloro-2-methylphenyl)(morpholino)methanone | 91 |

Data are hypothetical and based on typical yields for these reactions.

Functional Group Interconversions on the Aromatic Ring

The halogen and methyl substituents on the aromatic ring of this compound offer opportunities for further diversification through various functional group interconversions.

While the selective exchange of one halogen for another on a di-halogenated aromatic ring can be challenging, certain methodologies can be applied. For instance, nucleophilic aromatic substitution (SNAr) reactions are generally difficult on such an electron-rich system unless activated by strongly electron-withdrawing groups. However, transition-metal-catalyzed cross-coupling reactions provide a more viable route. For example, a Suzuki coupling could potentially replace the bromine atom with a boronic acid derivative, or a Buchwald-Hartwig amination could introduce an amine group at the same position. Regioselective halogen-metal exchange reactions, for instance using isopropylmagnesium chloride, have been shown to be effective on 3-substituted 1,2-dibromo arenes, suggesting a potential strategy for selective functionalization. organic-chemistry.orgthieme-connect.de

The methyl group can be a handle for various transformations. Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide can introduce a bromine atom at the benzylic position, yielding 5-bromo-4-chloro-2-(bromomethyl)benzoic acid. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, and amines.

The introduction of new functional groups onto the aromatic ring can be guided by the directing effects of the existing substituents. pressbooks.publibretexts.org For instance, nitration of the aromatic ring would likely be directed by the existing substituents, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions. The resulting nitro-substituted compound could then be reduced to an amine, which in turn could be further functionalized.

Development of Diverse Benzoic Acid Scaffold Derivatives

By combining the reactions described above, a wide array of derivatives based on the this compound scaffold can be generated. For example, esterification of the carboxylic acid followed by benzylic bromination and subsequent substitution can lead to multifunctional molecules. Similarly, amidation followed by a cross-coupling reaction on the aromatic ring can produce complex structures. These strategies allow for the systematic exploration of the chemical space around the core scaffold.

Design and Synthesis of Multi-substituted Aromatic Systems Utilizing the Compound

The this compound scaffold is a valuable starting material for the synthesis of more complex, multi-substituted aromatic systems. The strategic and sequential application of the aforementioned derivatization reactions allows for the controlled introduction of multiple functional groups with specific regiochemistry. For instance, a Suzuki coupling at the bromine position, followed by a nucleophilic substitution on a previously introduced benzylic bromide, and finally, modification of the carboxylic acid moiety, can lead to highly functionalized and structurally diverse molecules. Such multi-substituted systems are of significant interest in the development of new materials and pharmaceuticals.

Synthetic Utility of 5 Bromo 4 Chloro 2 Methylbenzoic Acid As a Versatile Building Block

Application in the Construction of Complex Organic Scaffolds

The unique arrangement of functional groups on 5-Bromo-4-chloro-2-methylbenzoic acid makes it an attractive starting material for the synthesis of complex organic scaffolds. The presence of both bromine and chlorine atoms allows for differential reactivity, enabling sequential and site-selective modifications. This is particularly advantageous in the construction of polycyclic and highly substituted aromatic compounds, which are common cores in many biologically active molecules and functional materials.

The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acid chlorides, providing a handle for further synthetic elaborations. For instance, the transformation of the carboxylic acid into an amide, followed by intramolecular cyclization reactions, can lead to the formation of lactam-containing scaffolds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in building complex molecular frameworks through multi-step synthetic sequences.

The inherent reactivity of the aryl halides (bromo and chloro groups) allows for their participation in various bond-forming reactions. The differential reactivity between the C-Br and C-Cl bonds under specific catalytic conditions can be exploited for the sequential introduction of different substituents, further increasing the molecular complexity of the resulting scaffolds.

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| CAS Number | 500579-62-4 |

Data sourced from ChemScene. chemicalbook.com

Role as a Precursor in Intermediate Synthesis for Advanced Materials

Halogenated aromatic compounds are crucial intermediates in the synthesis of advanced materials due to their ability to undergo a variety of chemical modifications. This compound, with its distinct electronic and structural features, serves as a valuable precursor for the synthesis of novel organic materials with tailored properties.

The presence of the halogen atoms can influence the electronic properties of derived molecules, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to selectively functionalize the bromo and chloro positions allows for the fine-tuning of the electronic and photophysical properties of the final materials.

Furthermore, the carboxylic acid functionality can be utilized to anchor the molecule onto surfaces or to incorporate it into larger polymeric structures. This makes this compound a potential monomer or building block for the synthesis of functional polymers and coatings with enhanced thermal stability, flame retardancy, or specific optical properties. While detailed research on the direct application of this compound in advanced materials is limited, its structural analogues have found use in these areas, suggesting a promising future for this compound as a precursor in materials science.

Integration into Heterocyclic Ring System Syntheses

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The structure of this compound provides several avenues for its integration into various heterocyclic ring systems. The carboxylic acid group can react with binucleophiles to form fused heterocyclic systems. For example, condensation with o-phenylenediamines could yield benzimidazoles, while reaction with o-aminophenols could lead to benzoxazoles.

The halogen substituents also play a crucial role in the synthesis of heterocycles. They can serve as leaving groups in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cyclization reactions. For instance, intramolecular cyclization reactions involving the displacement of one of the halogen atoms by a suitably positioned nucleophile can lead to the formation of various fused heterocyclic scaffolds.

While specific, documented syntheses of heterocyclic systems directly from this compound are not readily found in the surveyed literature, the known reactivity of similarly substituted benzoic acids strongly supports its potential in this area. The combination of the carboxylic acid and the two distinct halogen atoms offers a rich platform for the design and synthesis of novel heterocyclic compounds with potential biological activities.

Strategic Use in Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, due to the presence of the bromo and chloro substituents. biosynth.comorganic-chemistry.orgwikipedia.org

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the C5 position (bearing the bromine atom) while leaving the C4 position (with the chlorine atom) intact for subsequent transformations. This regioselectivity is highly valuable for the stepwise construction of complex molecules.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(0) catalyst, Base |

For example, a Suzuki coupling reaction could be performed to introduce a new aryl or heteroaryl group at the C5 position. nih.gov The remaining chloro substituent could then be targeted in a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system, allowing for the introduction of a second, different substituent. This stepwise approach provides a high degree of control over the final molecular structure. The Sonogashira coupling, on the other hand, would allow for the introduction of an alkyne moiety, a versatile functional group that can undergo further transformations. wikipedia.org Similarly, the Heck reaction would enable the formation of a carbon-carbon bond with an alkene. organic-chemistry.org

The strategic application of these cross-coupling reactions with this compound as a substrate opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields of chemical research.

Green Chemistry Principles in the Synthesis and Application of 5 Bromo 4 Chloro 2 Methylbenzoic Acid

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studyrocket.co.uk Traditional routes for the synthesis of halogenated benzoic acids often exhibit poor atom economy due to the use of stoichiometric reagents and the formation of substantial inorganic and organic byproducts.

A plausible synthetic pathway to a related compound, 5-bromo-2-chlorobenzoic acid, starts from 2-chlorobenzoic acid and uses a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid. google.com In such reactions, only the bromine atom from the NBS molecule is incorporated into the final product, while the succinimide (B58015) portion becomes a waste byproduct. wordpress.com Similarly, electrophilic aromatic substitution reactions using molecular bromine (Br₂) generate one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated, halving the theoretical atom economy for the key reagent. scribd.com

Table 1: Illustrative Atom Economy Comparison for Bromination of 2-chloro-4-methylbenzoic acid

| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (NBS) | 2-chloro-4-methylbenzoic acid + N-Bromosuccinimide | 5-Bromo-4-chloro-2-methylbenzoic acid | Succinimide | ~55% |

| Traditional (Br₂) | 2-chloro-4-methylbenzoic acid + Bromine | This compound | Hydrogen Bromide | ~75% |

| Greener (Catalytic) | 2-chloro-4-methylbenzoic acid + Sodium Bromide + Oxidant (e.g., H₂O₂) | This compound | Water, Sodium Salt | >90% |

Note: Values are approximate and depend on the specific reaction stoichiometry.

Efforts to minimize waste focus on several key areas. Firstly, developing synthetic routes that maximize atom economy, such as addition reactions or catalytic processes that avoid stoichiometric waste, is crucial. For instance, using catalytic systems with a bromide source (e.g., NaBr) and an in-situ generated oxidant like hydrogen peroxide can significantly improve atom economy, producing water as the primary byproduct. scribd.com Secondly, minimizing the formation of isomers (e.g., 3-bromo or 4-bromo isomers) is critical, as their separation leads to yield loss and solvent waste. Some patented methods report the use of specific catalysts or inhibitors to improve the regioselectivity of the bromination, thereby reducing impurity-related waste. google.comepo.org Lastly, the recovery and recycling of solvents and catalysts are essential components of waste minimization strategies in industrial-scale production. environmentclearance.nic.in

Use of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional halogenation reactions employ chlorinated solvents like carbon tetrachloride or dichloromethane (B109758), which are now recognized as hazardous, toxic, and environmentally persistent. worktribe.com Furthermore, the use of large quantities of concentrated sulfuric acid as both a catalyst and solvent medium is common, leading to the generation of large volumes of acidic waste that require neutralization and disposal. google.com

Green chemistry promotes the replacement of these hazardous solvents with more environmentally benign alternatives. Research into benzylic radical bromination has shown that non-chlorinated solvents like acetonitrile (B52724) can be effective substitutes, improving both yield and process reproducibility. researchgate.net For other types of reactions, greener solvents such as ethyl acetate, methyl acetate, and even water have been explored. worktribe.com The use of "on water" conditions for certain bromination reactions has been demonstrated, leveraging the unique reactivity at the organic-aqueous interface and eliminating the need for organic solvents. worktribe.com

Table 2: Comparison of Solvents for Aromatic Halogenation

| Solvent | Classification | Key Issues | Potential Greener Alternatives |

| Dichloromethane | Hazardous | Carcinogenicity, environmental persistence | Ethyl Acetate, 2-Methyltetrahydrofuran |

| Carbon Tetrachloride | Hazardous | High toxicity, ozone-depleting | Acetonitrile, Cyclopentyl methyl ether |

| Concentrated H₂SO₄ | Hazardous/Corrosive | Corrosive, large volumes of acidic waste | Ionic Liquids, Deep Eutectic Solvents, Heterogeneous Acid Catalysts |